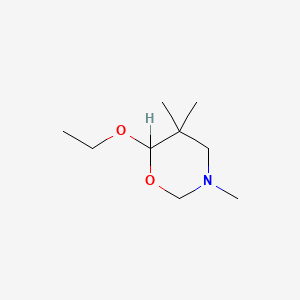
6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane is an organic compound with the molecular formula C9H19NO2. It is a member of the oxazinane family, characterized by a six-membered ring containing one nitrogen and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane typically involves the reaction of ethylamine with a suitable ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazinane ring. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxazinane ring into more saturated or reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione: Another member of the oxazinane family with different substituents and properties.
6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane: The compound itself, used as a reference for comparison.
Uniqueness
This compound stands out due to its specific ethoxy and trimethyl substituents, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Biological Activity
6-Ethoxy-3,5,5-trimethyl-1,3-oxazinane is a synthetic compound belonging to the oxazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that oxazine derivatives exhibit a wide range of biological activities including:
- Antimicrobial : Several studies have demonstrated the antimicrobial properties of oxazine derivatives against various pathogens.
- Anticancer : Certain compounds within this class have shown promise as anticancer agents.
- Anti-inflammatory : Some derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
The biological activity of this compound may involve various mechanisms:
- Enzyme Inhibition : Oxazines can act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
- Receptor Modulation : These compounds may interact with specific receptors involved in inflammation and pain signaling.
- Antioxidant Activity : Some studies suggest that oxazine derivatives can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazine derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 15 |
| E. coli | 30 |
Anticancer Activity
Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The findings revealed that it inhibited cell growth in a dose-dependent manner with an IC50 value of approximately 20 µM in breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 20 |
| HeLa (Cervical) | 25 |
Anti-inflammatory Effects
In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Properties
CAS No. |
41348-57-6 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-ethoxy-3,5,5-trimethyl-1,3-oxazinane |
InChI |
InChI=1S/C9H19NO2/c1-5-11-8-9(2,3)6-10(4)7-12-8/h8H,5-7H2,1-4H3 |
InChI Key |
AHAPNEWMOITRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CN(CO1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















